1-(Sec-butyl)-5-methyl-1h-pyrazole-4-sulfonamide 1-(Sec-butyl)-5-methyl-1h-pyrazole-4-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18096763
InChI: InChI=1S/C8H15N3O2S/c1-4-6(2)11-7(3)8(5-10-11)14(9,12)13/h5-6H,4H2,1-3H3,(H2,9,12,13)
SMILES:
Molecular Formula: C8H15N3O2S
Molecular Weight: 217.29 g/mol

1-(Sec-butyl)-5-methyl-1h-pyrazole-4-sulfonamide

CAS No.:

Cat. No.: VC18096763

Molecular Formula: C8H15N3O2S

Molecular Weight: 217.29 g/mol

* For research use only. Not for human or veterinary use.

1-(Sec-butyl)-5-methyl-1h-pyrazole-4-sulfonamide -

Specification

Molecular Formula C8H15N3O2S
Molecular Weight 217.29 g/mol
IUPAC Name 1-butan-2-yl-5-methylpyrazole-4-sulfonamide
Standard InChI InChI=1S/C8H15N3O2S/c1-4-6(2)11-7(3)8(5-10-11)14(9,12)13/h5-6H,4H2,1-3H3,(H2,9,12,13)
Standard InChI Key CCCXLRFYZPBWCO-UHFFFAOYSA-N
Canonical SMILES CCC(C)N1C(=C(C=N1)S(=O)(=O)N)C

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, 1-(sec-butyl)-5-methyl-1H-pyrazole-4-sulfonamide, reflects its molecular architecture:

  • A pyrazole ring substituted at position 1 with a sec-butyl group (-CH(CH2CH3)2), at position 5 with a methyl group (-CH3), and at position 4 with a sulfonamide moiety (-SO2NH2) .

  • Molecular formula: C9H16N3O2S (calculated molecular weight: 230.31 g/mol).

  • SMILES notation: CC(C)CC1=NN=C(C(=C1)S(=O)(=O)N)C .

Synthesis and Characterization

Hypothetical Synthetic Routes

While no direct synthesis of 1-(sec-butyl)-5-methyl-1H-pyrazole-4-sulfonamide has been reported, plausible pathways can be inferred from related pyrazole sulfonamide syntheses :

  • Pyrazole Core Formation:

    • Cyclocondensation of hydrazine derivatives with β-keto esters or diketones to form the pyrazole ring .

    • Example: Reaction of sec-butyl hydrazine with acetylacetone to yield 1-(sec-butyl)-5-methyl-1H-pyrazole .

  • Sulfonamide Introduction:

    • Sulfonation at position 4 using chlorosulfonic acid, followed by ammonolysis to install the sulfonamide group .

Characterization Techniques

Key methods for validating the compound’s structure include:

  • Nuclear Magnetic Resonance (NMR):

    • 1H-NMR: Expected signals for sec-butyl protons (δ 0.8–1.5 ppm), methyl group (δ 2.2–2.5 ppm), and pyrazole ring protons (δ 6.5–7.5 ppm) .

    • 13C-NMR: Peaks for sulfonamide sulfur-bound carbon (δ 120–130 ppm) and pyrazole carbons .

  • High-Resolution Mass Spectrometry (HR-MS): A molecular ion peak at m/z 230.31 (C9H16N3O2S) .

  • Infrared Spectroscopy (IR): Stretching vibrations for S=O (1150–1350 cm⁻¹) and N-H (3300–3500 cm⁻¹) .

Physicochemical Properties

PropertyValue/DescriptionSource Compound Reference
Molecular Weight230.31 g/molCalculated
LogP (Partition Coefficient)Estimated 2.1–2.5 (moderate lipophilicity)Analog data
SolubilityLow aqueous solubility; soluble in DMSO, DMFAnalog data
pKaSulfonamide NH ~10.5; pyrazole NH ~4.5Theoretical

Pharmacokinetics and Toxicity

ADMET Predictions

  • Absorption: Moderate oral bioavailability due to lipophilic sec-butyl group .

  • Metabolism: Likely hepatic oxidation via CYP450 enzymes .

  • Toxicity: Potential hepatotoxicity risks common to sulfonamides; requires in vitro safety profiling .

Blood-Brain Barrier Penetration

The sec-butyl group’s bulk may reduce CNS access compared to smaller analogs (e.g., DDD85646 blood:brain ratio <0.05) . Co-administration with P-glycoprotein inhibitors like GF120918 could enhance penetration .

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